Cas no 23386-41-6 (3-Oxoisoindoline-5-carboxylic acid)

3-Oxoisoindoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-Oxoisoindoline-5-carboxylic acid
- 3-oxo-1,2-dihydroisoindole-5-carboxylic acid
- 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 3-Oxo-5-isoindolinecarboxylic acid
- AK-65805
- ANW-57159
- CTK8B7385
- KB-33093
- RL02736
- SureCN5879567
- 23386-41-6
- EN300-152020
- 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-3-oxo-
- DTXSID60620743
- AS-55123
- SCHEMBL5879567
- Y10067
- YAA38641
- AKOS006331654
- CS-0309019
- 3-Oxoisoindoline-5-carboxylicacid
- BCP32395
- J-513018
- SB35810
- MFCD09701284
- Z1198221037
-
- MDL: MFCD09701284
- インチ: InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
- InChIKey: VJAXCBJUBWJIRY-UHFFFAOYSA-N
- ほほえんだ: O=C(O)C1=CC=2C(NCC2C=C1)=O
計算された属性
- せいみつぶんしりょう: 177.04261
- どういたいしつりょう: 177.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 539.5±50.0℃/15 mmHg
- フラッシュポイント: 280.1±30.1 °C
- PSA: 66.4
- じょうきあつ: 0.0±1.5 mmHg at 25°C
3-Oxoisoindoline-5-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Oxoisoindoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146921-5g |
3-Oxoisoindoline-5-carboxylic acid |
23386-41-6 | 95% | 5g |
$1667 | 2023-01-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8059-1G |
3-oxoisoindoline-5-carboxylic acid |
23386-41-6 | 95% | 1g |
¥ 3,993.00 | 2023-03-30 | |
Enamine | EN300-152020-10.0g |
3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |
23386-41-6 | 95% | 10.0g |
$3641.0 | 2023-07-10 | |
eNovation Chemicals LLC | D257183-1g |
3-oxoisoindoline-5-carboxylic acid |
23386-41-6 | 95% | 1g |
$498 | 2024-08-03 | |
Fluorochem | 220185-1g |
3-Oxoisoindoline-5-carboxylic acid |
23386-41-6 | 95% | 1g |
£780.00 | 2022-02-28 | |
Apollo Scientific | OR305293-500mg |
2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid |
23386-41-6 | 500mg |
£495.00 | 2023-09-02 | ||
Alichem | A199007199-5g |
3-Oxoisoindoline-5-carboxylic acid |
23386-41-6 | 97% | 5g |
$1913.95 | 2023-09-02 | |
eNovation Chemicals LLC | D968383-100mg |
3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |
23386-41-6 | 95% | 100mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | D968383-1g |
3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |
23386-41-6 | 95% | 1g |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | D968383-5g |
3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid |
23386-41-6 | 95% | 5g |
$2675 | 2024-07-28 |
3-Oxoisoindoline-5-carboxylic acid 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-Oxoisoindoline-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-Oxoisoindoline-5-carboxylic Acid (CAS: 23386-41-6)
3-Oxoisoindoline-5-carboxylic acid (CAS: 23386-41-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of pharmaceutical chemistry. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer compounds. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.
One of the most significant breakthroughs in the synthesis of 3-Oxoisoindoline-5-carboxylic acid involves the optimization of catalytic processes to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed coupling reaction that significantly enhances the efficiency of producing this compound. The study reported a yield of over 85% under mild reaction conditions, making it a promising method for large-scale production. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, has been explored to minimize environmental impact.
In terms of biological activity, 3-Oxoisoindoline-5-carboxylic acid has shown remarkable potential as a scaffold for designing kinase inhibitors. A recent Nature Communications article highlighted its role in the development of selective inhibitors for protein kinases involved in cancer progression. The study utilized molecular docking and in vitro assays to demonstrate that derivatives of this compound exhibit high affinity for specific kinase targets, with IC50 values in the nanomolar range. These findings suggest that 3-Oxoisoindoline-5-carboxylic acid could serve as a versatile platform for the discovery of next-generation anticancer drugs.
Further research has explored the anti-inflammatory properties of 3-Oxoisoindoline-5-carboxylic acid derivatives. A 2024 study in the European Journal of Pharmacology reported that certain analogs of this compound effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study also identified the underlying mechanism of action, linking the compound's activity to the modulation of NF-κB signaling pathways. These results open new avenues for the development of anti-inflammatory therapies with improved efficacy and reduced side effects.
In conclusion, 3-Oxoisoindoline-5-carboxylic acid (CAS: 23386-41-6) continues to be a focal point of research in the pharmaceutical and chemical industries. Its versatility as a synthetic intermediate and its promising biological activities make it a valuable candidate for drug discovery. Future studies are expected to explore its applications in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, further expanding its potential impact on human health.
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